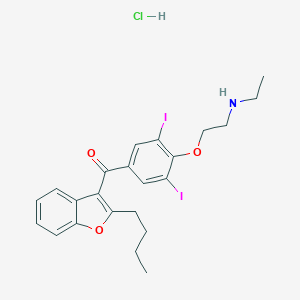
Desethylamiodarone hydrochloride
Übersicht
Beschreibung
Desethylamiodarone hydrochloride is the primary, active metabolite of amiodarone, an antiarrhythmic agent . It is an aromatic ketone . It is used in therapeutic drug monitoring analyses by LC/MS .
Synthesis Analysis
The synthesis of Desethylamiodarone hydrochloride involves the reaction of the free base of amiodarone with 1‐chloroethyl chloroformate in toluene. This reaction gives desethylamiodarone, which can be easily purified and converted to the hydrochloride salt .
Molecular Structure Analysis
The molecular formula of Desethylamiodarone hydrochloride is C23H26ClI2NO3 . The molecular weight is 653.7 g/mol . The IUPAC name is (2-butyl-1-benzofuran-3-yl)- [4- [2- (ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride .
Chemical Reactions Analysis
Desethylamiodarone is the major metabolite of the widely used antiarrhythmic drug amiodarone. It has been suggested that desethylamiodarone exhibited a stronger inhibition of CYP2D6 activity than did amiodarone .
Physical And Chemical Properties Analysis
Desethylamiodarone hydrochloride has a molecular weight of 653.7 g/mol. It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count. It also has 10 rotatable bond count .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Desethylamiodarone (DEA), a metabolite of amiodarone, has been found to induce apoptosis in T24 human bladder cancer cells . This suggests that DEA may have potential as a cytostatic agent. It activates the collapse of mitochondrial membrane potential, induces cell cycle arrest in the G0/G1 phase, and shifts the Bax/Bcl-2 ratio to initiate apoptosis . This could be a promising avenue for future cancer research.
Antiarrhythmic Therapy
Amiodarone is deethylated to an active metabolite, desethyl-amiodarone, concentrations of which exceed those of the parent compound during long-term therapy . This suggests that DEA could play a significant role in the treatment of arrhythmias, particularly in patients who are resistant to other antiarrhythmic drugs.
Pharmacokinetics Research
The pharmacokinetics of DEA are markedly different from those of other cardiac drugs . Understanding these differences could help clinicians optimize the use of amiodarone and its metabolites in the treatment of cardiac conditions.
Metabolism Study
Amiodarone is mainly metabolized to an active metabolite, desethylamiodarone, by cytochrome P450 (CYP) 3A in humans . This makes DEA a useful tool in studying the function and regulation of this important enzyme system.
Drug Resistance Research
The cytostatic resistance and metastasis formation are significant risk factors in bladder cancer therapy . DEA’s potential to overcome drug resistance and its possible inhibitory effect on metastatic potential make it a valuable compound in this field of research .
Cell Death Mechanisms
DEA has been found to induce AIF nuclear translocation, activate PARP-1 cleavage, and caspase-3 activation . These findings could provide valuable insights into the mechanisms of cell death and could be particularly relevant to research into neurodegenerative diseases and other conditions characterized by cell death.
Wirkmechanismus
Desethyl Amiodarone Hydrochloride, also known as (2-butylbenzofuran-3-yl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)methanone hydrochloride or Desethylamiodarone hydrochloride, is a metabolite of the antiarrhythmic drug Amiodarone .
Target of Action
Desethyl Amiodarone Hydrochloride primarily targets cardiac cells, specifically the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential .
Mode of Action
As a class III anti-arrhythmic drug, Desethyl Amiodarone Hydrochloride blocks potassium currents, thereby increasing the duration of the action potential as well as the effective refractory period for cardiac cells . This results in a delay in repolarization and prolongation of the action potential, which can help to stabilize abnormal heart rhythms.
Biochemical Pathways
Desethyl Amiodarone Hydrochloride affects multiple biochemical pathways. It has been shown to induce apoptosis in certain cancer cells via multiple pathways, including the collapse of mitochondrial membrane potential, cell cycle arrest in the G0/G1 phase, shifting the Bax/Bcl-2 ratio to initiate apoptosis, inducing AIF nuclear translocation, activating PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .
Pharmacokinetics
Desethyl Amiodarone Hydrochloride exhibits complex pharmacokinetics. It is markedly lipophilic, leading to extensive uptake by tissues and slow elimination . After long-term oral therapy, it has a true elimination half-life of up to 60 days . Its bioavailability is estimated to be between 35% to 65% . The compound and its parent drug, Amiodarone, are detectable in plasma and tissues weeks or months after therapy is stopped .
Result of Action
The primary result of Desethyl Amiodarone Hydrochloride’s action is the stabilization of abnormal heart rhythms, making it an effective treatment for conditions such as recurrent ventricular fibrillation and recurrent hemodynamically unstable ventricular tachycardia . In addition, it has been shown to have cytostatic potential, inhibiting the proliferation of certain cancer cells .
Action Environment
The action, efficacy, and stability of Desethyl Amiodarone Hydrochloride can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in lipid-rich areas, such as most tissues, particularly cell membranes, fatty tissue, and liver . This can impact its distribution and elimination in the body. Furthermore, its interaction with other medications, such as warfarin, simvastatin, and atorvastatin, can affect its efficacy and safety .
Safety and Hazards
When handling Desethylamiodarone hydrochloride, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242099 | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylamiodarone hydrochloride | |
CAS RN |
96027-74-6 | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthesis method for Desethylamiodarone Hydrochloride according to the provided research?
A1: The research article [] describes a straightforward synthesis of Desethylamiodarone Hydrochloride. The free base of Amiodarone reacts with 1-Chloroethyl chloroformate in Toluene to yield Desethylamiodarone. This intermediate is then easily purified and converted to Desethylamiodarone Hydrochloride.
Q2: Why is the purification of Desethylamiodarone highlighted in the research?
A2: The article [] emphasizes the ease of purification for Desethylamiodarone, suggesting that previous methods might have encountered difficulties in this step. This improved purification process contributes to obtaining a higher purity compound for potential research and applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



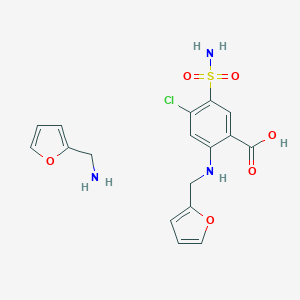
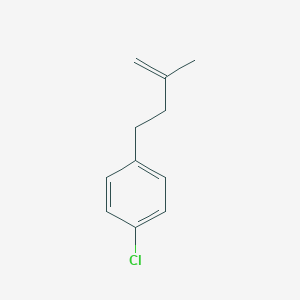
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
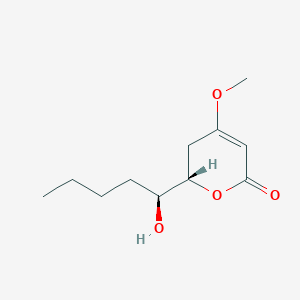

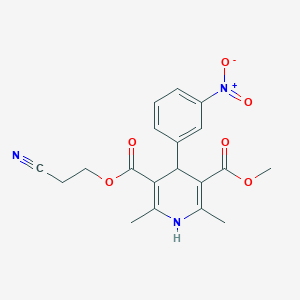


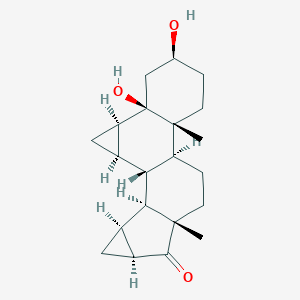
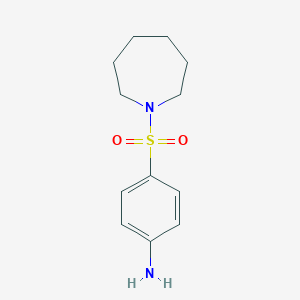
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
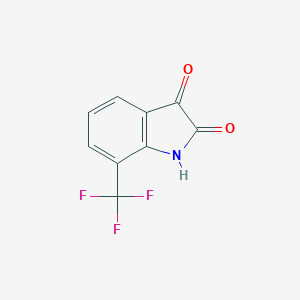
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)